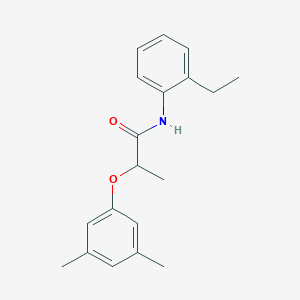
2-(3,5-dimethylphenoxy)-N-(2-ethylphenyl)propanamide
Descripción general
Descripción
2-(3,5-dimethylphenoxy)-N-(2-ethylphenyl)propanamide, commonly known as A-769662, is a potent AMP-activated protein kinase (AMPK) activator. AMPK is an enzyme that plays a crucial role in regulating cellular energy metabolism. A-769662 has gained significant interest in the scientific community due to its potential therapeutic applications in various diseases, including diabetes, cancer, and neurodegenerative disorders.
Mecanismo De Acción
A-769662 exerts its effects by activating 2-(3,5-dimethylphenoxy)-N-(2-ethylphenyl)propanamide, which is a key regulator of cellular energy metabolism. 2-(3,5-dimethylphenoxy)-N-(2-ethylphenyl)propanamide activation leads to the inhibition of anabolic pathways and the stimulation of catabolic pathways, resulting in increased energy production and utilization. A-769662 also activates the mTOR pathway, which plays a crucial role in cell growth and proliferation.
Biochemical and physiological effects:
A-769662 has been shown to have several biochemical and physiological effects. It increases glucose uptake and insulin sensitivity in skeletal muscle cells, leading to improved glucose homeostasis. A-769662 also induces apoptosis and inhibits cell proliferation in cancer cells, leading to decreased tumor growth. In addition, A-769662 has been shown to improve cognitive function and reduce inflammation in animal models of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
A-769662 has several advantages for lab experiments. It is a potent and selective 2-(3,5-dimethylphenoxy)-N-(2-ethylphenyl)propanamide activator, making it a valuable tool for studying the role of 2-(3,5-dimethylphenoxy)-N-(2-ethylphenyl)propanamide in cellular metabolism. A-769662 is also relatively stable and can be easily synthesized in the laboratory. However, A-769662 has some limitations, including its potential toxicity and off-target effects.
Direcciones Futuras
There are several future directions for research on A-769662. One area of interest is the development of more potent and selective 2-(3,5-dimethylphenoxy)-N-(2-ethylphenyl)propanamide activators based on the structure of A-769662. Another area of research is the investigation of the potential therapeutic applications of A-769662 in other diseases, such as cardiovascular disease and obesity. Additionally, more studies are needed to fully understand the mechanism of action of A-769662 and its effects on cellular metabolism.
Aplicaciones Científicas De Investigación
A-769662 has been extensively studied for its potential therapeutic applications in various diseases. In diabetes, A-769662 has been shown to improve glucose uptake and insulin sensitivity, making it a promising candidate for the treatment of type 2 diabetes. In cancer, A-769662 has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. A-769662 has also been studied for its potential neuroprotective effects in neurodegenerative disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-(2-ethylphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-5-16-8-6-7-9-18(16)20-19(21)15(4)22-17-11-13(2)10-14(3)12-17/h6-12,15H,5H2,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZECTDUANHNVGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(C)OC2=CC(=CC(=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



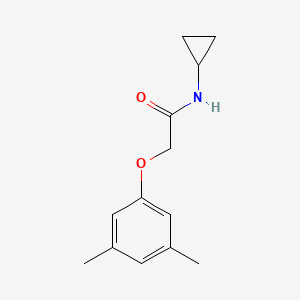
![6-({[1-(2-methylbenzyl)-1H-pyrazol-4-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4278113.png)

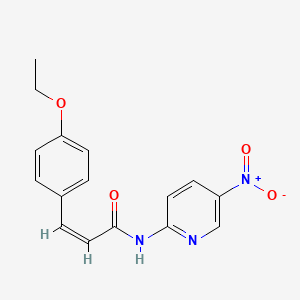
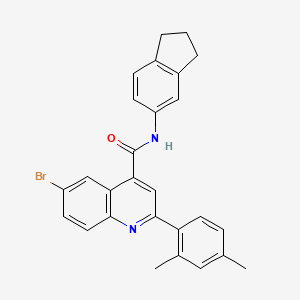
![N-[4-(aminosulfonyl)phenyl]-2-(2-chlorophenoxy)propanamide](/img/structure/B4278149.png)
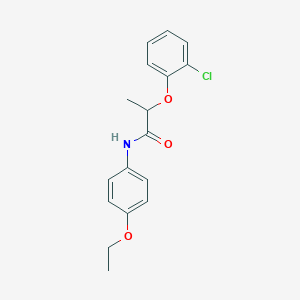

![4-tert-butyl-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]cyclohexanecarboxamide](/img/structure/B4278168.png)
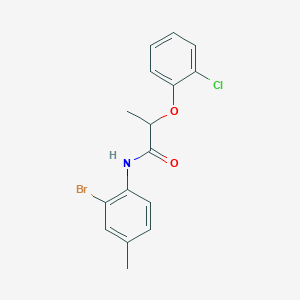
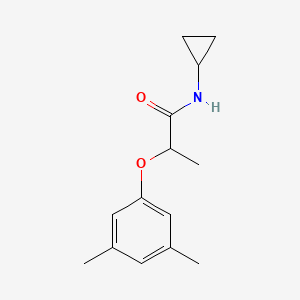

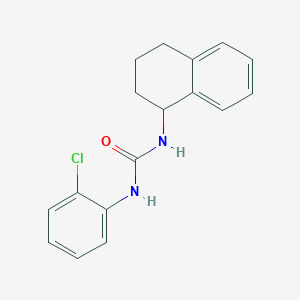
![N-(2-chlorophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B4278221.png)